![molecular formula C22H18N2O4S B13797091 2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with a unique structure that includes a phenoxymethyl group, a benzoyl group, and a carbamothioylamino group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the phenoxymethylbenzoyl intermediate. This intermediate is then reacted with a carbamothioylamino derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodo-2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid: A derivative with an iodine atom, which may exhibit different reactivity and biological activity.
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid: A compound with a chloromethyl group, known for its anti-inflammatory properties.
Uniqueness
2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H18N2O4S |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C22H18N2O4S/c25-20(24-22(29)23-19-12-5-4-11-18(19)21(26)27)16-8-6-7-15(13-16)14-28-17-9-2-1-3-10-17/h1-13H,14H2,(H,26,27)(H2,23,24,25,29) |
InChI-Schlüssel |
MXQLETOOROZVRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(=S)NC3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


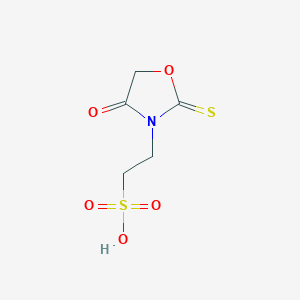
![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
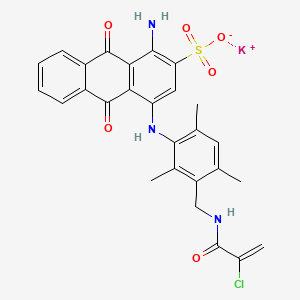
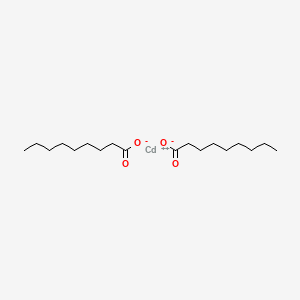


![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
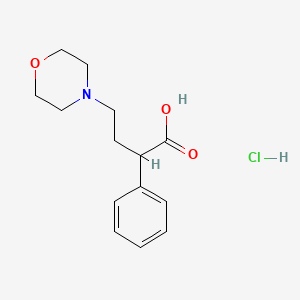
![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
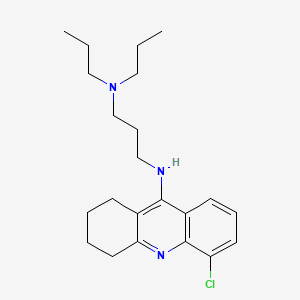
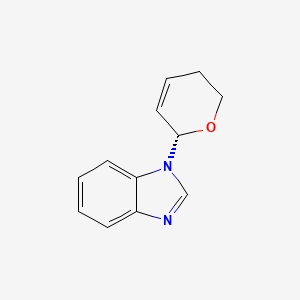
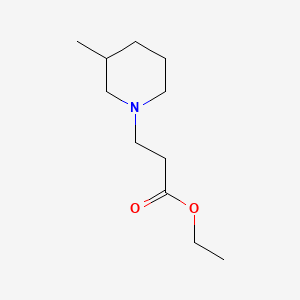
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
